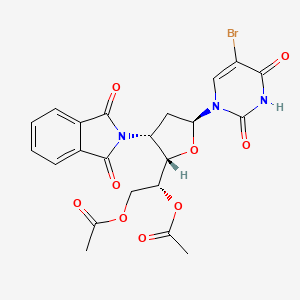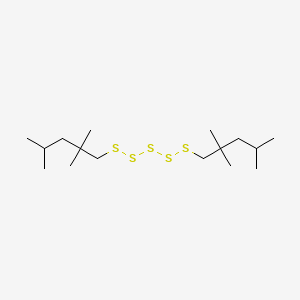![molecular formula C21H25NO4S B12811243 (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(diphenylmethyl)sulfanyl]propanoic acid](/img/structure/B12811243.png)
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(diphenylmethyl)sulfanyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound tert-Butyloxycarbonyl-L-cysteine(2,4-dimethylphenyl)amide (Boc-Cys(Dpm)-OH) is a derivative of cysteine, an amino acid that contains a thiol group. This compound is commonly used in peptide synthesis as a protecting group for the thiol group of cysteine. The protecting group strategy is essential in synthetic chemistry to prevent unwanted reactions at specific functional groups during multi-step synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyloxycarbonyl-L-cysteine(2,4-dimethylphenyl)amide typically involves the protection of the amino and thiol groups of cysteine. The process begins with the protection of the amino group using tert-butyloxycarbonyl (Boc) to form Boc-cysteine. The thiol group is then protected using 2,4-dimethylphenyl (Dpm) to yield Boc-Cys(Dpm)-OH. The reaction conditions often involve the use of organic solvents such as dichloromethane (DCM) and bases like piperidine .
Industrial Production Methods
In an industrial setting, the production of tert-Butyloxycarbonyl-L-cysteine(2,4-dimethylphenyl)amide follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
tert-Butyloxycarbonyl-L-cysteine(2,4-dimethylphenyl)amide: undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Dpm protecting groups under acidic or basic conditions.
Substitution Reactions: The thiol group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The thiol group can be oxidized to form disulfides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, while piperidine can be used to remove the Dpm group.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Hydrogen peroxide or iodine can be used to oxidize the thiol group to a disulfide.
Major Products
Deprotection: Yields free cysteine.
Substitution: Yields various cysteine derivatives.
Oxidation: Yields cystine, a disulfide-linked dimer of cysteine.
Scientific Research Applications
tert-Butyloxycarbonyl-L-cysteine(2,4-dimethylphenyl)amide: is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein structure and function.
Medicine: Utilized in the development of peptide-based therapeutics.
Industry: Applied in the production of peptide drugs and bioconjugates.
Mechanism of Action
The primary function of tert-Butyloxycarbonyl-L-cysteine(2,4-dimethylphenyl)amide is to protect the thiol group of cysteine during peptide synthesis. The Boc group prevents unwanted reactions at the amino group, while the Dpm group protects the thiol group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-L-cysteine(allyloxycarbonyl)amide: (Boc-Cys(Alloc)-OH)
tert-Butyloxycarbonyl-L-cysteine(trityl)amide: (Boc-Cys(Trt)-OH)
tert-Butyloxycarbonyl-L-cysteine(acetamidomethyl)amide: (Boc-Cys(Acm)-OH)
Uniqueness
tert-Butyloxycarbonyl-L-cysteine(2,4-dimethylphenyl)amide: is unique due to its specific protecting groups, which offer distinct advantages in terms of stability and ease of removal. The Dpm group provides robust protection for the thiol group, making it suitable for complex peptide synthesis .
Properties
IUPAC Name |
3-benzhydrylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4S/c1-21(2,3)26-20(25)22-17(19(23)24)14-27-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17-18H,14H2,1-3H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTHPOXIVDHMLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(6aR,9R)-9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline;methanesulfonic acid](/img/structure/B12811238.png)

